5-(1-Adamantyl)-2-furoic acid
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Overview
Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid .Scientific Research Applications
Biocatalytic Production and Polymer Industry
5-(1-Adamantyl)-2-furoic acid is relevant in the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), which is increasingly recognized for its potential in sustainable polymer production. FDCA is a promising bio-based substitute for petroleum-derived terephthalic acid, used in making polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Various catalytic methods, including biocatalysis, have been developed for FDCA synthesis, highlighting the potential of this compound in this context (Yuan et al., 2019).
Chemical Synthesis and Spectroscopic Properties
In chemical synthesis, derivatives of this compound have been studied for their interesting spectroscopic properties. For example, the reduction and subsequent esterification of various 2-furoic acids lead to methyl 5-alkyl-2,5-dihydro-2-furoates with distinct NMR and IR spectroscopic characteristics (Masamune et al., 1975).
Renewable Chemical Feedstocks
This compound also plays a role in the oxidation of biomass-derived renewable chemical feedstocks like furfural and 5-hydroxymethyl furfural (HMF). These oxidations lead to the production of furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, which are important in various industries including food, cosmetics, and renewable polymers (Kar et al., 2022).
Catalytic Transformation in Biomass Utilization
The catalytic synthesis of 2,5-FDCA from furoic acid represents a significant transformation in biomass utilizations. Furoic acid, derived from this compound, is a starting chemical in this process, enabling the transition from C5 to C6 derivatives in biomass. This transformation is key for the broader use of 2,5-FDCA in the polymer industry, potentially replacing p-phthalic acid (Zhang et al., 2017).
Improved Biosynthesis in Biotechnology
Advancements in biotechnology have allowed for the improved biosynthesis of furan-based carboxylic acids from biomass-derived furans, where this compound is significant. Recombinant Escherichia coli strains with enhanced tolerance towards furfural and 5-hydroxymethylfurfural have been developed, allowing for efficient biosynthesis of furan-based carboxylic acids including derivatives of this compound (Wang et al., 2020).
Nematicidal Activities
The derivative 5-hydroxymethyl-2-furoic acid, related to this compound, has demonstrated effective nematicidal activities against plant-parasitic nematodes, making it a potential candidate for agricultural applications (Kimura et al., 2007).
Mechanism of Action
Target of Action
Adamantane derivatives, which include 5-(1-adamantyl)-2-furoic acid, are known for their diverse applications in medicinal chemistry . They have been associated with antiviral activity against influenza and HIV viruses, and also exhibit antimicrobial and anti-inflammatory activities .
Mode of Action
Adamantane derivatives are known to interact with their targets in a unique way due to their structural, biological, and stimulus-responsive properties . For instance, some adamantane derivatives are known to inhibit viral replication .
Biochemical Pathways
It’s known that adamantane derivatives, including this compound, can undergo various radical-based functionalization reactions . These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It’s known that adamantane derivatives, including this compound, undergo metabolism involving highly efficient sequential adamantyl hydroxylation and oxidative defluorination pathways .
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, including their use as antiviral, antimicrobial, and anti-inflammatory agents .
Action Environment
It’s known that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 5-(1-Adamantyl)-2-furoic acid contributes to its biochemical properties . The rigidity of the adamantyl group can influence the interactions of this compound with enzymes, proteins, and other biomolecules
Cellular Effects
Adamantyl derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Given the known properties of adamantyl derivatives, it’s possible that this compound could interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression . These possibilities need to be confirmed through detailed studies.
Metabolic Pathways
Adamantyl derivatives are known to be involved in various metabolic processes , but specific studies are needed to understand the metabolic pathways of this compound, including its interactions with enzymes and cofactors.
Properties
IUPAC Name |
5-(1-adamantyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJVICIOWBOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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